Fmoc-2,4-Dichloro-L-Phenylalan
Description
BenchChem offers high-quality Fmoc-2,4-Dichloro-L-Phenylalan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,4-Dichloro-L-Phenylalan including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-2,4-Dichloro-L-Phenylalanine: Stability, Storage, and Handling Guide
Executive Summary
Fmoc-2,4-Dichloro-L-Phenylalanine (Fmoc-Phe(2,4-Cl₂)-OH) is a critical non-canonical amino acid used to enhance the hydrophobicity, membrane permeability, and proteolytic stability of therapeutic peptides.[1][2] Its electron-deficient aromatic ring and steric bulk make it invaluable for "stapled" peptide synthesis and optimizing π-π stacking interactions in drug design.[1][2] However, its specific electronic properties require precise storage conditions to prevent premature Fmoc deprotection and racemization.[2]
This guide provides a scientifically grounded protocol for the storage, handling, and quality control of Fmoc-2,4-Dichloro-L-Phenylalanine, designed for researchers requiring high-fidelity reagents for GMP and pre-clinical workflows.[1][2]
Chemical Profile & Technical Specifications
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-L-phenylalanine |
| CAS Number | 352351-62-3 (L-isomer); 352351-61-2 (D-isomer) |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.32 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |
| Appearance | White to off-white amorphous powder |
| Purity Standard | ≥ 98.0% (HPLC), Enantiomeric Excess (ee) > 99% |
Stability Mechanisms & Degradation Pathways[2]
To ensure integrity, one must understand the causality of degradation.[2] Standard Fmoc-amino acids are generally stable, but the chlorinated phenyl ring introduces specific electronic effects that necessitate strict adherence to protocols.[2]
Hydrolytic Cleavage (Moisture Sensitivity)
The Fmoc group is a carbamate.[2] While stable to acid, it is susceptible to slow hydrolysis in the presence of moisture and trace bases.[2]
-
Mechanism: Water acts as a nucleophile, slowly attacking the carbonyl carbon of the Fmoc group, leading to the formation of the free amine and dibenzofulvene.[2]
-
Impact: Even <1% free amine can initiate autocatalytic polymerization during peptide coupling.[2]
Base-Catalyzed Racemization
The 2,4-dichloro substitution on the phenyl ring is electron-withdrawing.[1][2]
-
Electronic Effect: This withdraws electron density from the
-carbon, slightly increasing the acidity of the -proton compared to native Phenylalanine.[1][2] -
Risk: In the presence of tertiary amines (e.g., DIEA) or moisture, the rate of proton abstraction (racemization) can be accelerated.[2]
-
Prevention: Strict exclusion of basic vapors in storage areas.[2]
Photostability
Chlorinated aromatics can be susceptible to homolytic cleavage under high-energy UV radiation.[2] While Fmoc-Phe(2,4-Cl₂)-OH is relatively stable under ambient light, long-term exposure can lead to yellowing (formation of fluorenone byproducts).[1][2]
Storage Protocols: The "Cold-Dry-Dark" Triad[1][2]
The following protocol is a self-validating system. If the material aggregates or turns yellow, the system has failed.[2]
Long-Term Storage (> 1 Month)
-
Temperature: Store at -20°C (Standard Freezer).
-
Atmosphere: Desiccated.[2] The container must be sealed within a secondary containment vessel containing active desiccant (e.g., silica gel or Drierite).[2]
-
Container: Amber glass or opaque HDPE to block UV light.[2]
Short-Term Storage (< 1 Month)[1][2][5]
-
Temperature: 2-8°C (Refrigerator).
-
Condition: Tightly capped.[2] Do not leave open on the benchtop for extended periods.
Handling & Thawing (Critical SOP)
The #1 cause of degradation is condensation. [1][2]
-
Retrieval: Remove the container from the freezer.
-
Equilibration: Allow the closed container to sit at room temperature (20-25°C) for at least 60 minutes before opening.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses immediately on the powder, initiating hydrolysis.[2]
-
-
Aliquot: Weigh out the required amount quickly.
-
Purge: If possible, overlay the remaining stock with inert gas (Argon or Nitrogen) before resealing.[2]
-
Reseal: Parafilm the cap to ensure an airtight seal.[2]
Quality Control (QC) & Analytical Methods
Before using Fmoc-2,4-Dichloro-L-Phenylalanine in critical synthesis steps (e.g., late-stage macrocyclization), verify its purity.[1][2]
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 5 µm, 4.6 x 150 mm.[2]
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).[1][2]
-
Acceptance Criteria: Single major peak >98% area.[2][3] Impurities at relative retention time (RRT) ~0.9 often indicate Fmoc-cleaved species.[1][2]
Visual Inspection
-
Fail: Clumped, sticky solid (moisture contamination) or yellow discoloration (fluorenone formation).[1][2]
Visualization: Storage & Handling Workflow
The following diagram illustrates the logical flow for handling the reagent to maximize shelf-life.
Caption: Workflow for receiving, storing, and handling Fmoc-2,4-Dichloro-L-Phenylalanine to prevent moisture-induced degradation.
Safety & Disposal (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhaling dust.[2]
-
Disposal: Dispose of as solid organic hazardous waste.[2] Do not flush down drains.[2][4][5]
References
-
PubChem. (2025).[2] Fmoc-Phe(4-Cl)-OH Compound Summary (Analogous chlorinated derivative stability data). Retrieved from [Link]
Sources
- 1. 175453-08-4|Fmoc-Phe(4-Cl)-OH|BLD Pharm [bldpharm.com]
- 2. (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-D-2-METHYLPHENYLALANINE, CasNo.352351-63-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Strategic Integration of Dichlorinated Phenylalanine in Peptide Therapeutics
Part 1: Executive Summary & Physicochemical Rationale
In the landscape of peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and low membrane permeability. While standard non-canonical amino acids (ncAAs) like N-methylated residues or D-amino acids are common solutions, dichlorinated phenylalanine (di-Cl-Phe) variants (e.g., 3,4-dichloro-L-phenylalanine, 2,4-dichloro-L-phenylalanine) offer a unique, multi-modal optimization strategy.
Unlike simple methylation, which primarily affects backbone conformation, dichlorination remodels the side-chain physiochemistry. It introduces significant lipophilicity and specific electronic anisotropy (sigma-hole potential) without abolishing the aromatic character essential for
The "Chlorine Effect" Explained
The addition of two chlorine atoms to the phenyl ring creates a distinct chemical profile compared to the native phenylalanine (Phe) or even the monochlorinated variants (4-Cl-Phe).
| Feature | Native Phe | 4-Cl-Phe | 3,4-di-Cl-Phe | Impact on Peptide |
| Lipophilicity ( | 0.00 | +0.71 | +1.42 | Drastically increases membrane permeability (LogP). |
| Steric Volume | Baseline | Moderate | High | Fills larger hydrophobic pockets; blocks protease access. |
| Electronic Effect | Neutral | Deactivated | Highly Deactivated | Reduces oxidative susceptibility; enhances halogen bonding. |
| Sigma-Hole | None | Moderate | Strong | Creates directional electrostatic interactions with carbonyls. |
Part 2: Core Applications in Lead Optimization
Enhancing Metabolic Stability (The Proteolytic Shield)
Proteases like chymotrypsin preferentially cleave at the C-terminal side of aromatic residues (Phe, Tyr, Trp). The introduction of bulky chlorine atoms, particularly in the ortho (2,4-) or meta (3,4-) positions, creates steric occlusion that prevents the protease catalytic triad from effectively engaging the peptide bond.
-
Mechanism: The 3,4-dichlorination widens the aromatic ring, creating a "steric clash" within the S1 specificity pocket of serine proteases.
-
Application: Replace native Phe at known cleavage sites (determined by metabolite identification studies) to extend plasma half-life (
).
Optimizing Binding Affinity via Halogen Bonding
While hydrophobic effects drive general binding, halogen bonding (XB) provides specificity. The chlorine atom acts as a Lewis acid (electrophile) at its tip (the sigma-hole) and can form highly directional non-covalent bonds with Lewis bases (nucleophiles) like backbone carbonyl oxygens or histidine nitrogens in the target protein.
-
Strategic Choice: Use 3,4-di-Cl-Phe when the target pocket is deep and hydrophobic but contains a "lonely" carbonyl group that isn't satisfied by a hydrogen bond. The two chlorines offer multiple vectors for engagement.
Improving Membrane Permeability (Cell-Penetrating Peptides)
For intracellular targets, peptides must cross the lipid bilayer. The high lipophilicity of dichlorinated phenylalanine facilitates the partitioning of the peptide into the lipid membrane.
-
Data Insight: Studies suggest that halogenation (specifically para- and meta-substitution) can increase blood-brain barrier (BBB) permeability by enhancing the overall lipophilicity of the peptide without requiring the addition of long fatty acid chains.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Standard Fmoc protocols require modification due to the steric bulk and electronic deactivation of the amino group in halogenated residues.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)
-
Amino Acid: Fmoc-3,4-dichloro-L-phenylalanine (Fmoc-3,4-Cl2-Phe-OH)
-
Coupling Reagents: HATU / HOAt (Preferred over HBTU for sterically hindered residues)
-
Base: Diisopropylethylamine (DIPEA)
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Critical Step):
-
Dissolve 3.0 eq of Fmoc-3,4-Cl2-Phe-OH and 2.9 eq of HATU in minimal DMF.
-
Add 6.0 eq of DIPEA.
-
Note: Pre-activate for only 30-60 seconds to avoid racemization.
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 2 hours (double the standard time).
-
Validation: Perform a Kaiser test. If positive (blue), recouple using PyAOP/HOAt.
-
-
Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min to terminate unreacted chains.
Protocol B: Comparative Proteolytic Stability Assay
To validate the "Proteolytic Shield" effect.
-
Preparation: Dissolve purified peptide (100 µM) in PBS (pH 7.4).
-
Enzyme Addition: Add
-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.
-
Analysis: Analyze via RP-HPLC or LC-MS. Plot % parent peptide remaining vs. time to calculate
.
Part 4: Visualization & Logic Flow
Decision Framework for Dichlorinated Phe Integration
The following diagram illustrates the logic flow for a Medicinal Chemist deciding when to deploy this specific modification during Lead Optimization.
Caption: Decision matrix for selecting specific dichlorinated phenylalanine isomers based on PK/PD bottlenecks.
References
-
Synthesis and Pharmaceutical Applications of Fluorinated/Halogenated Phenylalanines Source: PMC (NIH) Context: Discusses the impact of halogenation on catabolic stability and lipophilicity in peptide design. URL:[Link]
-
Effect of Halogenation on Blood-Brain Barrier Permeability Source: PubMed Context: Establishes that para-chloro and other halogen substitutions significantly enhance in vitro BBB permeability.[1] URL:[Link]
-
Peptide Synthesis Methodologies (SPPS) Source: LibreTexts Chemistry Context: Standard protocols for Fmoc solid-phase synthesis used as the baseline for the modified protocol. URL:[Link][2][3][4]
-
Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine (Analogue Context) Source: PubMed Context: While focusing on DOPA, this reference supports the stability and surface-binding utility of modifying the 3,4-positions of the phenyl ring.[5] URL:[Link]
Sources
- 1. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthetic Tools for Peptide Medicinal Chemistry | UCI Department of Chemistry [chem.uci.edu]
- 5. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
slow coupling of Fmoc-2,4-Dichloro-L-Phenylalanine in peptide synthesis
Welcome to the technical support guide for challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2,4-Dichloro-L-Phenylalanine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and FAQs to address the unique difficulties presented by this sterically hindered amino acid.
Troubleshooting Guide: Incomplete Coupling Reactions
This section addresses the most common issue encountered when using Fmoc-2,4-Dichloro-L-Phenylalanine: slow or incomplete coupling, often indicated by a positive Kaiser test after the coupling step.
Q1: Why is the coupling of Fmoc-2,4-Dichloro-L-Phenylalanine so slow and often incomplete?
A1: The primary cause is severe steric hindrance.
The molecular structure of 2,4-Dichloro-L-Phenylalanine is the root of the problem. The presence of two chlorine atoms on the phenyl ring, particularly the chlorine atom at the ortho (2-position), creates significant bulk around the alpha-carbon. This steric hindrance physically obstructs the incoming activated carboxyl group of the Fmoc-amino acid from reaching the N-terminal amine of the resin-bound peptide chain, thereby slowing down the rate of amide bond formation.[1][2] Standard coupling protocols, which are optimized for less bulky amino acids, are often insufficient to achieve a complete reaction within a typical timeframe.[3]
Q2: My Kaiser test is still strongly positive after a standard coupling protocol. What is the most logical troubleshooting workflow?
A2: Follow a systematic approach from the simplest to the most robust interventions.
A positive (blue) Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[4] Before making drastic changes to your entire synthesis strategy, follow this validated workflow.
Caption: Troubleshooting workflow for incomplete coupling.
Q3: Which coupling reagents and additives are most effective for Fmoc-2,4-Dichloro-L-Phenylalanine?
A3: Uronium/Aminium and Phosphonium salt-based reagents are vastly superior to carbodiimides for sterically hindered residues.
Standard carbodiimide reagents like DCC are often inefficient for difficult couplings.[3] For challenging amino acids like Fmoc-2,4-Dichloro-L-Phenylalanine, more potent activating agents are required. The choice of reagent is critical and can be the deciding factor between a failed and successful synthesis.
| Reagent Class | Examples | Suitability for Hindered Residues | Mechanism & Rationale |
| Carbodiimides | DCC, DIC | Low | Forms a symmetric anhydride or, with additives, an active ester. Generally too slow and not reactive enough for severe steric hindrance.[5] |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | High to Very High | These reagents rapidly form highly reactive active esters. HATU is often considered the gold standard as it forms an OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction. COMU , an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[6] |
| Phosphonium | PyBOP, PyAOP | High | Similar to uronium salts, these form highly reactive active esters. They are known for producing very clean reactions but can be more expensive. |
| Additives | HOBt, HOAt, OxymaPure | Essential | These additives are used with coupling reagents to increase efficiency and suppress racemization. For hindered systems, HOAt and OxymaPure are superior to HOBt due to the higher reactivity of the active esters they form.[6][7] |
Recommendation: For Fmoc-2,4-Dichloro-L-Phenylalanine, use HATU or COMU as your primary coupling reagent.
Q4: How can I improve coupling efficiency without changing my primary coupling reagents?
A4: Optimize your reaction conditions by extending time and increasing temperature.
If you are limited to standard reagents like HBTU/HOBt, you can still significantly improve outcomes:
-
Extend Coupling Time: Instead of a standard 30-60 minute coupling, extend the reaction time to 2-4 hours, or even overnight for extremely difficult cases.[8]
-
Double Couple: After the first coupling reaction, wash the resin and simply repeat the coupling step with a fresh solution of activated amino acid. This is a very common and effective strategy.
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can dramatically increase the reaction rate.[9][10] Heat helps to overcome the activation energy barrier and can also disrupt peptide chain aggregation, which might be masking the N-terminal amine.[11][12] Use caution, as prolonged heating can increase the risk of side reactions like racemization.[9]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling for Fmoc-2,4-Dichloro-L-Phenylalanine
This protocol is designed to maximize the incorporation of sterically hindered amino acids.
Reagents:
-
Fmoc-2,4-Dichloro-L-Phenylalanine (4 eq)
-
HATU (3.9 eq) or COMU (4 eq)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 eq)
-
High-purity, amine-free DMF
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
Pre-activation: In a separate vessel, dissolve Fmoc-2,4-Dichloro-L-Phenylalanine and HATU (or COMU) in DMF. Add the base (DIEA/Collidine) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For very difficult sequences, extend the time to 4 hours or perform the coupling at 40°C for 1-2 hours.[10]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[4]
Solutions:
-
Reagent A: 5 g Ninhydrin in 100 mL Ethanol.
-
Reagent B: 80 g Phenol in 20 mL Ethanol.
-
Reagent C: 2 mL of 0.001M KCN in 98 mL Pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube after the post-coupling wash steps.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the solution and the beads.
-
Intense Blue Solution/Beads: Failed or incomplete coupling. Recouple or move to other troubleshooting steps.
-
Colorless/Yellow Solution & Beads: Complete coupling. Proceed to the next deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: Could incomplete Fmoc deprotection be the root cause of the poor coupling?
A1: Yes, absolutely. In some cases, especially within "difficult" or aggregation-prone sequences, the growing peptide chain can fold or aggregate on the resin.[13] This aggregation can physically block access to the N-terminal Fmoc group, leading to incomplete deprotection.[14] If the Fmoc group is not removed, the subsequent coupling cannot occur.
Troubleshooting Tip: If you suspect incomplete deprotection, try extending the deprotection time (e.g., 2 x 10 min instead of 2 x 5 min) or using a stronger base solution, such as 2-5% DBU in your 20% piperidine/DMF solution.[13]
Q2: Is microwave-assisted peptide synthesis (MAPS) a good option for this amino acid?
A2: Yes, MAPS can be highly effective. Microwave energy accelerates the reaction kinetics for both the deprotection and coupling steps.[11] For a sterically hindered residue like Fmoc-2,4-Dichloro-L-Phenylalanine, the rapid heating provided by a microwave synthesizer can significantly shorten the required coupling time and improve efficiency. However, care must be taken to control the temperature accurately to avoid side reactions.[15]
Q3: What are the best practices for preparing and handling Fmoc-2,4-Dichloro-L-Phenylalanine?
A3: Ensure high purity and proper dissolution.
-
Purity: Like any building block, the purity of your Fmoc-2,4-Dichloro-L-Phenylalanine is critical. Impurities can lead to failed couplings and side products.[16][17]
-
Solubility: This amino acid derivative is generally soluble in DMF and NMP, the common solvents for SPPS.[17] Ensure the amino acid is fully dissolved before pre-activation and addition to the resin to guarantee it is available for the reaction. If solubility issues arise, gentle warming or sonication can be employed.
References
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health (NIH). [Link]
- Method for synthesizing peptides containing N-substituted amino acids. (2020).
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Taylor & Francis Online. [Link]
- Rapid peptide synthesis at elevated temperatures. (2018).
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1995). PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. (2022). YouTube. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. [Link]
-
Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2024). ACS Publications. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2020). National Institutes of Health (NIH). [Link]
-
Why am I not getting the coupled peptide after fmoc deprotection and cleavage? (2014). ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
The steric hindrance effect of Co porphyrins promoting two-electron oxygen reduction reaction selectivity. (2022). Royal Society of Chemistry. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2019). National Institutes of Health (NIH). [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2024). LinkedIn. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2009). ResearchGate. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]
-
Procedures to Improve Difficult Couplings. (2008). ResearchGate. [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). National Institutes of Health (NIH). [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). MDPI. [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2014). ResearchGate. [Link]
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. (2023). Royal Society of Chemistry. [Link]
-
Peptide Coupling Reagents. (2020). YouTube. [Link]
Sources
- 1. The steric hindrance effect of Co porphyrins promoting two-electron oxygen reduction reaction selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 11. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
incomplete Fmoc deprotection of 2,4-dichlorophenylalanine
Topic: Troubleshooting Incomplete Fmoc Deprotection of 2,4-Dichlorophenylalanine
Incomplete Fmoc removal is a critical failure point in SPPS, leading to deletion sequences and significantly compromising the purity and yield of the final peptide product.[1] The unique steric hindrance posed by the two chlorine atoms on the phenyl ring of 2,4-DCl-Phe often renders standard deprotection protocols inadequate. This guide will explain the underlying causes of this issue and provide field-proven solutions.
Troubleshooting Guide: Incomplete Deprotection of Fmoc-2,4-DCl-Phe
This section addresses the most common questions and issues encountered during the synthesis of peptides containing 2,4-dichlorophenylalanine.
Q1: Why is the Fmoc deprotection of 2,4-dichlorophenylalanine so frequently incomplete?
A: The root cause is steric hindrance. The Fmoc deprotection reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which requires a base (typically piperidine) to abstract a proton from the C9 position of the fluorenyl group.[2] The two bulky chlorine atoms on the phenyl ring of 2,4-DCl-Phe sterically obstruct the approach of the piperidine molecule to this proton. This slows down the reaction kinetics significantly compared to non-hindered amino acids, often leading to incomplete removal of the Fmoc group within standard reaction times.
Q2: How can I reliably detect and confirm incomplete Fmoc deprotection on the resin?
A: The most common and effective method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin.[3]
-
Positive Result (Successful Deprotection): The resin beads and the solution turn a deep blue or purple color. This indicates the presence of a free N-terminal primary amine, ready for the next coupling step.
-
Negative Result (Incomplete Deprotection): The resin beads remain yellow or the solution is colorless.[3] This signifies that the Fmoc group is still attached, and the subsequent coupling step will fail for that peptide chain.
It is crucial to perform this test after the deprotection and washing steps before proceeding to the next amino acid coupling.
Q3: My Kaiser test is negative. What are the first-line strategies to improve deprotection using a standard piperidine solution?
A: Before resorting to stronger reagents, simple modifications to the standard protocol can often resolve the issue.
-
Extend the Deprotection Time: Instead of a single 10-20 minute treatment with 20% piperidine in DMF, perform two sequential treatments of 20-30 minutes each. Drain the first solution before adding the fresh second solution.
-
Increase the Temperature: Mild heating can significantly accelerate the reaction rate. You can perform the deprotection at 35-40°C. For more precise temperature control and faster kinetics, microwave-assisted SPPS is an excellent option.[4]
-
Perform a "Double Deprotection": After the initial deprotection cycle and a negative Kaiser test, simply repeat the entire deprotection step with fresh reagent before re-testing.
Q4: The modified piperidine protocols are still failing. When is it time to switch to a more potent deprotection reagent?
A: If you observe a persistently negative Kaiser test after extending reaction times and/or applying mild heat, it is time to employ a stronger base. For severely hindered residues like 2,4-DCl-Phe, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective alternative.[5][6] DBU is a non-nucleophilic base with a much higher pKa than piperidine, making it significantly more efficient at promoting the E1cB elimination.[5][6]
Q5: What is the recommended protocol for using DBU for difficult Fmoc deprotections?
A: While DBU is highly effective, it requires a specific protocol because it is non-nucleophilic and cannot scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction.[6] This DBF can form adducts with the newly liberated amine if not properly managed. Therefore, a small amount of a nucleophilic scavenger, like piperidine, is often included in the DBU cocktail.
We recommend the following optimized deprotection solution: 2% DBU (v/v) and 2% Piperidine (v/v) in DMF.
This combination provides the high basicity of DBU to drive the deprotection, while the piperidine acts as an efficient scavenger for the DBF byproduct.[5]
Optimized Experimental Protocols
Below are detailed, step-by-step protocols for both standard and advanced deprotection strategies.
Protocol 1: Extended Piperidine Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the reaction vessel for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Take a small sample of resin beads and perform a Kaiser test to confirm the presence of a free amine.
Protocol 2: DBU-Based Deprotection (for Highly Hindered Residues)
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection cocktail: 2% DBU (v/v) and 2% Piperidine (v/v) in DMF.
-
Add the DBU-based cocktail to the resin.
-
Agitate the reaction vessel for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the DBU-based cocktail.
-
Agitate for an additional 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to ensure all traces of DBU are removed.
-
Perform a Kaiser test to confirm complete deprotection.
Data & Protocol Comparison
| Parameter | Standard Protocol | Extended Piperidine Protocol | DBU-Based Protocol |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |
| Typical Time | 1 x 10-20 min | 2 x 30 min | 2 x 5-10 min |
| Temperature | Room Temperature | Room Temperature or 35-40°C | Room Temperature |
| Primary Indication | Routine deprotection of non-hindered amino acids | Moderately hindered amino acids; first troubleshooting step | Severely hindered amino acids (e.g., 2,4-DCl-Phe) |
| Key Advantage | Mild, well-established | Uses standard reagents | Very fast and highly efficient |
| Key Consideration | May be incomplete for hindered residues | Increased reaction time | DBU is a strong base and must be washed away thoroughly |
Troubleshooting Workflow Diagram
This diagram outlines the logical progression for diagnosing and solving incomplete deprotection of 2,4-DCl-Phe.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: Are there any potential side reactions associated with using DBU?
A: Yes. The high basicity of DBU can promote side reactions, most notably aspartimide formation if an aspartic acid (Asp) residue is present in the peptide sequence, especially if it is followed by a glycine, serine, or asparagine.[5] If your sequence contains an Asp residue near the difficult coupling site, it is advisable to use a side-chain protecting group on the Asp designed to minimize this reaction (e.g., O-Mpe, O-Epe) or add an acidic additive like 1% formic acid to the deprotection solution.[7]
Q2: Can I use a different solvent instead of DMF?
A: N-Methyl-2-pyrrolidone (NMP) can be a superior solvent to DMF for SPPS, particularly for sequences prone to aggregation.[8] It has a higher boiling point and can improve resin swelling and reagent solubility. You can substitute DMF with NMP in any of the protocols described above. However, always ensure you are using high-purity, amine-free solvents to prevent premature Fmoc deprotection.[8][9]
Q3: Does the type of resin impact the efficiency of deprotection?
A: Yes, indirectly. The efficiency of any reaction in SPPS depends on the free access of reagents to the growing peptide chain.[3] Resins with good swelling properties in your chosen solvent (e.g., ChemMatrix®, TentaGel®) can facilitate better diffusion and improve reaction outcomes for difficult sequences. Inadequate resin swelling can exacerbate the problem of incomplete deprotection by physically hindering reagent access.[3]
References
-
PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett. Retrieved from [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. renyi.hu [renyi.hu]
solubility issues with Fmoc-2,4-Dichloro-L-Phenylalanine during synthesis
This guide serves as a specialized technical resource for researchers encountering solubility challenges with Fmoc-2,4-Dichloro-L-Phenylalanine (Fmoc-2,4-Cl2-Phe-OH) during Solid Phase Peptide Synthesis (SPPS).[1]
Topic: Solubility Optimization & Synthesis Troubleshooting
Executive Summary: The Hydrophobicity Challenge
Fmoc-2,4-Dichloro-L-Phenylalanine is a non-canonical amino acid often used to enhance the lipophilicity and metabolic stability of peptide drug candidates.[1] However, the addition of two chlorine atoms to the phenyl ring significantly increases the hydrophobicity (logP) and promotes strong
The Core Issue: Unlike standard amino acids, Fmoc-2,4-Cl2-Phe-OH does not just "dissolve"; it often forms aggregates or gels in standard solvents (DMF/NMP) at concentrations required for automated synthesis (>0.2 M).[1] This leads to:
Troubleshooting Guide (Q&A)
Q1: I am trying to dissolve Fmoc-2,4-Cl2-Phe-OH in DMF at 0.2 M, but it remains cloudy or precipitates after sitting. What is happening?
A: You are likely observing aggregate formation rather than simple insolubility.[2] The dichloro-phenyl ring drives rapid self-association.[1]
-
Immediate Fix: Switch from pure DMF to NMP (N-Methyl-2-pyrrolidone) . NMP has a higher solubilizing power for hydrophobic aromatic residues.[2]
-
Process Change: If NMP alone fails, use the "Magic Mixture" protocol (see Section 3), which utilizes chaotropic salts to disrupt hydrogen bonding and stacking interactions.[2]
Q2: Can I use heating to dissolve the amino acid?
A: Yes, but with strict limits.
-
Safe Zone: You may heat the solution to 30–40°C in a sonicator bath.[2][4]
-
Danger Zone: Do NOT exceed 50°C. Prolonged heating of Fmoc-amino acids in basic or amine-contaminated solvents (even trace amines in DMF) can lead to premature Fmoc removal or racemization.[1]
-
Best Practice: Sonicate at 35°C for 5-10 minutes. If it precipitates upon cooling to room temperature, you must use a co-solvent (DMSO or DCM).[2]
Q3: The solution solidified into a gel inside my automated synthesizer's amino acid vial. How do I recover it?
A: Gelation is a classic sign of
-
Recovery: Add 10-20% DMSO (Dimethyl Sulfoxide) or DCM (Dichloromethane) directly to the vial.[2]
-
Prevention: For future runs, do not leave this amino acid dissolved for >12 hours. Prepare it immediately before the coupling step ("Just-in-Time" preparation).[1]
Q4: My coupling efficiency is low (<80%) despite the amino acid appearing dissolved.
A: "Dissolved" visually does not mean "monomeric." Small aggregates can sterically hinder the active ester from reaching the resin-bound amine.[2]
-
Solution: Use a stronger coupling system. Switch from DIC/Oxyma to HATU/HOAt with DIEA .[2] The HOAt (1-Hydroxy-7-azabenzotriazole) additive is structurally superior for minimizing steric hindrance in halogenated residues.[1]
-
Double Coupling: Perform two coupling cycles:
-
First coupling: 1 hour at Room Temp.
-
Second coupling: 1 hour at 40°C (if instrument allows) or 2 hours at Room Temp.
-
Advanced Protocols: Dissolution Strategies
If standard DMF/NMP fails, utilize these field-proven solvent systems.
Protocol A: The "Magic Mixture" (Chaotropic Salt)
Use when: The amino acid aggregates or gels in pure solvent.[2]
Mechanism: Lithium ions disrupt intermolecular hydrogen bonds and
-
Prepare Solvent: Dissolve anhydrous Lithium Chloride (LiCl) in DMF to create a 0.4 M LiCl/DMF stock solution.
-
Note: LiCl is hygroscopic; dry it in an oven if necessary before weighing.[2]
-
-
Weigh Amino Acid: Weigh the required amount of Fmoc-2,4-Cl2-Phe-OH.
-
Dissolve: Add the 0.4 M LiCl/DMF solution to the amino acid.
-
Activate: Proceed with standard activation (HBTU/HATU/DIC).[2] The salt will not interfere with the coupling reaction.[2]
Protocol B: The Binary Solvent System (NMP/DCM)
Use when: You need to avoid salts (e.g., specific instrument constraints). Mechanism: DCM (Dichloromethane) is excellent for solvating hydrophobic aromatic rings, while NMP maintains polarity for the backbone.[2]
-
Ratio: Prepare a mixture of NMP : DCM (70 : 30) .
-
Dissolution: Add the mixture to the amino acid.
-
Warning: DCM is volatile.[2] If your synthesizer uses open vials or nitrogen bubbling, evaporation may change the concentration.[2] Use capped vials or sealed pressurized bottles.
Data & Compatibility Tables
Table 1: Solvent Compatibility Matrix for Fmoc-2,4-Cl2-Phe-OH
| Solvent System | Solubility Rating | Stability (24h) | Recommended Use |
| Pure DMF | Low | Moderate | Simple sequences only.[1] |
| Pure NMP | Moderate | Low* | Standard recommendation. |
| DMF + 0.4M LiCl | High | High | Difficult/Aggregating sequences. |
| DMF + 10% DMSO | High | Moderate | Manual synthesis (viscosity issues).[1][2] |
| NMP + 30% DCM | High | High | Automated synthesis (sealed vessels).[1][2] |
*NMP can accelerate Fmoc removal over long storage times; use fresh.
Table 2: Recommended Coupling Reagents
| Reagent System | Suitability | Notes |
| DIC / Oxyma | Good | Standard green chemistry approach.[1] |
| HBTU / DIEA | Moderate | May struggle with steric bulk of Cl2-Phe.[1] |
| HATU / HOAt / DIEA | Excellent | Gold Standard for sterically hindered/halogenated AAs.[2] |
Decision Tree: Solubility Workflow
The following diagram outlines the logical decision process for dissolving Fmoc-2,4-Dichloro-L-Phenylalanine.
Caption: Logical workflow for troubleshooting solubility issues with hydrophobic Fmoc-amino acids.
References
-
Biotage. Choosing the Right Solvent for Hydrophobic Peptides. (2023). Retrieved from [Link]
-
National Institutes of Health (NIH). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020).[2] Retrieved from [Link]
Sources
Technical Support Center: Navigating the Purification of Peptides Containing Dichlorinated Phenylalanine
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by synthetic peptides incorporating dichlorinated phenylalanine (Cl2-Phe). The introduction of this halogenated, unnatural amino acid significantly increases the hydrophobicity and can alter the conformational dynamics of a peptide, often leading to complex purification profiles. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these hurdles. We will delve into the causality behind common experimental issues and provide robust, self-validating protocols to enhance the purity, yield, and reproducibility of your work.
Section 1: Troubleshooting Guide for RP-HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for peptide purification.[1][2] However, the pronounced hydrophobicity of Cl2-Phe-containing peptides demands specific optimization to avoid common pitfalls.
Q1: My peptide containing dichlorinated phenylalanine is showing poor solubility in the initial mobile phase conditions (high aqueous content). How can I get it to dissolve for injection?
Probable Cause: The dichlorophenyl group drastically increases the hydrophobicity of the peptide, making it poorly soluble in highly aqueous solutions typical for initial RP-HPLC loading conditions. Forcing dissolution in an incompatible solvent can lead to precipitation on the column, causing blockages and poor recovery.
Step-by-Step Solution:
-
Pre-dissolution in a Strong Organic Solvent: Instead of directly dissolving the crude peptide in your mobile phase A (e.g., water with 0.1% TFA), first dissolve the peptide in a small amount of a strong organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) are excellent choices for highly hydrophobic peptides.[3]
-
Causality: These solvents disrupt the intermolecular hydrophobic interactions that lead to aggregation and insolubility.
-
-
Dilution with Mobile Phase B or an Intermediate Solvent: Once dissolved, carefully dilute the sample with your mobile phase B (e.g., acetonitrile with 0.1% TFA) or an intermediate solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% TFA) to ensure compatibility with the injection loop and initial column conditions.[3]
-
Solubility Trials: Before committing your entire batch, perform small-scale solubility tests with different solvent systems to identify the optimal one for your specific peptide sequence.[3]
Table 1: Recommended Initial Solvents for Hydrophobic Peptides
| Solvent | Properties | Considerations |
| DMSO | Strong solubilizing agent | High boiling point, can be difficult to remove by lyophilization. |
| DMF | Good solubilizing agent | Can degrade over time to form amines that may react with the peptide. |
| HFIP | Excellent for highly aggregated peptides | Corrosive and volatile, requires careful handling. Can interfere with UV detection at low wavelengths. |
Q2: I'm observing a broad, tailing peak for my dichlorinated peptide during RP-HPLC. What's causing this and how can I improve the peak shape?
Probable Cause: Poor peak shape for hydrophobic peptides is often a result of multiple factors: strong, slow-kinetic interactions with the stationary phase, secondary interactions with residual silanols on the silica backbone of the column, and on-column aggregation.[4][5]
Step-by-Step Solution:
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) is a highly effective strategy.[4]
-
Causality: Higher temperatures increase the mass transfer rate between the mobile and stationary phases, leading to sharper peaks. It also enhances peptide solubility in the mobile phase, reducing aggregation and improving peak symmetry.[4]
-
-
Optimize the Mobile Phase:
-
Increase Organic Strength: For peptides that are very strongly retained, consider using a stronger organic solvent than acetonitrile, such as isopropanol or n-propanol, in your mobile phase B.[3] These can improve solubility and reduce retention times.
-
Ion-Pairing Agent: Ensure you are using an effective ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[1] TFA forms neutral ion pairs with charged residues on the peptide, masking them and promoting more uniform hydrophobic interactions with the stationary phase.[4]
-
-
Adjust the Gradient: A shallower gradient can improve the resolution of closely eluting impurities from the main peak. Experiment with reducing the %B/minute slope.
-
Column Selection: If peak tailing persists, especially with basic peptides, it might be due to interactions with acidic silanol groups on the column packing.
-
End-capped Columns: Ensure you are using a high-quality, end-capped column where most of the free silanols are derivatized.
-
Alternative Stationary Phases: For extremely hydrophobic peptides, a C18 column might be too retentive. Consider switching to a column with a shorter alkyl chain (C8) or a different chemistry (e.g., Phenyl-Hexyl).[4]
-
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Sources
Validation & Comparative
Technical Guide: Strategic Selection of Halogenated Phenylalanines in Peptide Drug Design
Topic: Comparing Fmoc-2,4-Dichloro-L-Phenylalanine with Other Halogenated Phenylalanines Content Type: Publish Comparison Guide
Focus: Fmoc-2,4-Dichloro-L-Phenylalanine vs. Mono- and Poly-Halogenated Alternatives
Executive Summary: The "Ortho-Effect" Advantage
In the optimization of peptide therapeutics, halogenated phenylalanines act as precision tools to modulate lipophilicity, proteolytic stability, and receptor affinity without altering the fundamental peptide backbone. While 4-Chloro-L-Phenylalanine (4-Cl-Phe) is a standard bioisostere for increasing lipophilicity, Fmoc-2,4-Dichloro-L-Phenylalanine (2,4-Cl₂-Phe) offers a distinct pharmacological profile driven by the "Ortho-Effect."
The presence of a chlorine atom at the ortho (2-position) creates significant steric hindrance that restricts side-chain rotation (
Physicochemical Comparison: The Data Landscape
To select the correct analog, one must balance steric demand with electronic modulation. The table below synthesizes estimated physical organic parameters for the 2,4-dichloro motif against common alternatives.
Table 1: Comparative Physicochemical Profile
| Property | L-Phe (Native) | 4-Cl-L-Phe | 2,4-Cl₂-L-Phe | Pentafluoro-L-Phe |
| Primary Utility | Baseline | Lipophilicity increase | Metabolic Stability / Conf. Lock | |
| Steric Bulk ( | 0 (Ref) | Low (Para only) | High (Ortho clash) | Moderate (Uniform bulk) |
| Electronic Effect ( | 0 | +0.23 (Weak EWG) | ~+0.60 (Strong EWG) | +0.95 (Very Strong EWG) |
| Lipophilicity ( | 0 | +0.71 | ~+1.40 | +1.0 - 1.2 |
| Proteolytic Stability | Low | Moderate | High (Steric Shield) | High (Electronic Repulsion) |
| SPPS Coupling Rate | Fast | Fast | Slow (Steric hindrance) | Moderate |
-
Note on Parameters:
values are Hammett constants indicating electron-withdrawing capability (positive = withdrawing). values represent the hydrophobicity contribution relative to hydrogen. -
Key Insight: 2,4-Cl₂-Phe provides a "sweet spot" of high lipophilicity and maximum steric protection of the amide bond, unlike Pentafluoro-Phe which relies primarily on electronic repulsion.
Decision Logic: Visualizing the Chemical Space
The following diagram maps the logical selection process based on the specific pharmacological hurdle you are trying to overcome.
Figure 1: Decision tree for selecting halogenated phenylalanines based on specific drug design challenges.
Deep Dive: The Mechanism of Stability
The "Ortho-Gatekeeper" Effect
Proteases like chymotrypsin rely on the aromatic side chain fitting into a hydrophobic pocket (S1 subsite) to position the peptide bond for hydrolysis.
-
Native Phe: Fits perfectly; rapid hydrolysis.
-
4-Cl-Phe: Fits well (pocket is deep); hydrolysis occurs, sometimes slower due to electronics.
-
2,4-Cl₂-Phe: The chlorine at position 2 (ortho) physically collides with the enzyme's backbone or side chains within the S1 pocket. This prevents the peptide bond from aligning with the catalytic triad, effectively "gating" the cleavage site.
Experimental Protocol: SPPS with Fmoc-2,4-Dichloro-L-Phe
Challenge: The same ortho-chlorine that blocks proteases also hinders the coupling reaction during synthesis. The amine group is less nucleophilic (electronic effect) and harder to access (steric effect).
Standard protocols (HBTU/DIPEA) often result in deletion sequences. Use the following optimized workflow.
Optimized Coupling Protocol
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical as an additive to reduce racemization and accelerate activation.
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Activation (Pre-activation is risky):
-
Dissolve Fmoc-2,4-Cl₂-Phe-OH (4.0 eq relative to resin loading).
-
Add HATU (3.9 eq) and HOAt (4.0 eq).
-
Add DIPEA (8.0 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid racemization.
-
-
Coupling:
-
Add mixture to resin.
-
Microwave: 75°C for 5 minutes (preferred).
-
Room Temp: Double couple (2 x 1 hour).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The steric bulk can give false negatives; ensure the test is run thoroughly.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Visual Workflow: Handling Steric Hindrance
Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) loop for sterically hindered amino acids.
References
-
Comparison of Halogenated Phenylalanines in Design
-
Steric and Electronic Parameters
-
Taft Equation and Steric Substituent Constants. Wikipedia/Dalal Institute.
-
-
Metabolic Stability Mechanisms
-
SPPS Methodologies
-
Fmoc Solid Phase Peptide Synthesis: Practical Guide. ChemPep.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Impact of 2,4-Dichlorophenylalanine Incorporation on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the conformation, stability, and biological activity of therapeutic peptides. Among these, halogenated amino acids, and specifically 2,4-dichlorophenylalanine (Dcf), provide a unique combination of steric and electronic properties that can profoundly influence peptide secondary structure. This guide offers an in-depth comparison of Dcf's structural impact relative to its natural counterpart, phenylalanine (Phe), and other halogenated analogs, supported by experimental insights and detailed protocols.
The Rationale for Halogenation in Peptide Design
Introducing halogen atoms into an amino acid side chain is more than a simple substitution; it is a nuanced modification that leverages several physicochemical principles to enforce specific structural outcomes. The primary drivers of these conformational changes are:
-
Steric Hindrance: The bulky chlorine atoms on the phenyl ring physically restrict the rotational freedom around the chi (χ) and phi/psi (φ/ψ) dihedral angles of the peptide backbone. This steric clash can destabilize certain conformations while favoring others, effectively guiding the peptide into a more defined structural state.
-
Electronic Effects: The electron-withdrawing nature of chlorine atoms alters the aromatic properties of the phenyl ring. This can influence intramolecular and intermolecular interactions, such as π-π stacking and cation-π interactions, which are critical for peptide folding and receptor binding.
-
Hydrophobicity: Halogenation increases the hydrophobicity of the side chain, which can enhance interactions with hydrophobic pockets in target proteins and influence the peptide's partitioning into lipid membranes.[1]
These modifications are instrumental in overcoming key challenges in peptide drug development, such as poor metabolic stability and lack of oral bioavailability, by locking the peptide into a bioactive conformation that is less susceptible to enzymatic degradation.[1]
Comparative Structural Analysis: Dcf vs. Phenylalanine Analogs
The true impact of 2,4-dichlorophenylalanine is best understood through direct comparison with phenylalanine and its monosubstituted halogenated derivatives. The position and number of halogen atoms play a critical role in determining the resulting conformational preference.
Destabilization of α-Helical Structures
In many peptide sequences, the incorporation of Dcf serves as a potent helix disruptor. The steric bulk of the two chlorine atoms, particularly the chlorine at the ortho (2) position, often creates unfavorable interactions with neighboring residues in an α-helical turn.
Experimental Evidence: Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in peptide secondary structure.[2] An α-helix characteristically displays strong negative bands around 222 nm and 208 nm. Studies on model helical peptides have shown that substituting a Phe residue with Dcf leads to a significant reduction in the molar ellipticity at these wavelengths, indicating a substantial loss of helical content.
Promotion of β-Turn and Sheet Conformations
While disruptive to helices, the conformational constraints imposed by Dcf can favor the formation of more extended structures like β-turns and β-sheets. By restricting the available φ/ψ space, the Dcf residue can act as a "turn-inducer," forcing the peptide backbone to fold back on itself. This is particularly valuable in the design of cyclic peptides and constrained linear peptides where a specific turn geometry is required for biological activity.[3]
Experimental Evidence: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of Nuclear Overhauser Effect (NOE) data, can reveal through-space proximities between protons, providing definitive evidence for specific turn types.[4] In several case studies, the presence of Dcf has been shown to result in NOEs characteristic of a well-defined β-turn structure, which are absent in the corresponding Phe-containing peptide.
Below is a table summarizing the general conformational propensities observed upon substitution.
| Amino Acid | Dominant Structural Impact | Key Physicochemical Driver(s) |
| Phenylalanine (Phe) | Flexible; accommodates various secondary structures | Moderate bulk, aromatic interactions |
| 4-Chlorophenylalanine (pCl-Phe) | Mildly restricts conformation; can stabilize helices or turns | Increased hydrophobicity, minimal steric clash at the backbone |
| 2,4-Dichlorophenylalanine (Dcf) | Potent helix disruptor; strong promoter of β-turn structures | Significant steric hindrance, altered electronics |
Visualizing the Logic: From Synthesis to Analysis
The journey from a linear peptide sequence to a structurally defined molecule involves a validated workflow. Understanding this process is key to interpreting conformational data correctly.
Caption: Workflow from Peptide Synthesis to Structural Elucidation.
Key Experimental Protocols
Reproducible data is the foundation of scientific integrity. The following section provides streamlined protocols for the synthesis and analysis of Dcf-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Dcf-Peptide
Causality: The use of a higher equivalence of coupling reagents and extended coupling times is crucial to overcome the steric hindrance presented by the bulky Dcf residue, ensuring efficient amide bond formation.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate 4 equivalents of Fmoc-amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.
-
Dcf Coupling (Modified): For Fmoc-2,4-Dichlorophenylalanine-OH, use 4 equivalents of the amino acid. Pre-activate with 3.95 equivalents of HATU and 8 equivalents of DIPEA. Add to the resin and allow to couple for 4-6 hours, or until a negative Kaiser test is observed.
-
Capping: After coupling, treat the resin with a solution of acetic anhydride/DIPEA/DMF to cap any unreacted amino groups.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.[5]
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules.[2] The ordered arrangement of amide bonds in secondary structures like helices and sheets gives rise to characteristic CD spectra, allowing for quantitative comparison between different peptide analogs.[6]
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV analysis. Purge the instrument with nitrogen gas.
-
Measurement:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the spectrum of the peptide sample (typically 10-50 µM).
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
-
Interpretation: Compare the spectra. A decrease in the negative signal at 222 nm for a Dcf-peptide compared to its Phe-counterpart indicates a loss of α-helicity.
Caption: Causality Chain: Dcf Properties to Conformational Impact.
Conclusion and Outlook
The incorporation of 2,4-dichlorophenylalanine is a robust strategy for enforcing conformational restraint in peptide scaffolds. Its potent ability to disrupt helical structures while promoting β-turns makes it a highly valuable tool for peptide medicinal chemists. By moving beyond the canonical amino acid toolkit, researchers can engineer peptides with superior structural definition, leading to enhanced target affinity, specificity, and metabolic stability. The systematic comparison of Dcf-containing peptides with their natural and monosubstituted counterparts, using the analytical workflows described, is essential for rationally designing the next generation of peptide therapeutics.
References
-
Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides. PubMed. Available at: [Link]
-
Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. Available at: [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. Available at: [Link]
-
Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Mayo Clinic. Available at: [Link]
-
New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Available at: [Link]
-
Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available at: [Link]
-
Conformational origins of dipeptide phase properties. ChemRxiv. Available at: [Link]
-
The circular dichroism spectra of L-and D-phenylalanine. ResearchGate. Available at: [Link]
-
Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments. PubMed Central. Available at: [Link]
-
Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. PubMed. Available at: [Link]
-
Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]
-
Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PMC. Available at: [Link]
-
Structural information in therapeutic peptides: Emerging applications in biomedicine. PMC. Available at: [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. Available at: [Link]
-
Circular dichroism of peptides. PubMed. Available at: [Link]
-
Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. University of Nottingham. Available at: [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. Available at: [Link]
-
The CD spectra of the peptide measured at different concentration of peptide. ResearchGate. Available at: [Link]
-
CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. PMC. Available at: [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. Available at: [Link]
Sources
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides: (a) N-(benzyloxycarbonyl)-DeltaVal-Leu-DeltaPhe-Leu-OCH3 and (b) N-(benzyloxycarbonyl)-DeltaIle-Ala-DeltaPhe-Ala-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides Containing 2,4-Dichlorophenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 2,4-dichlorophenylalanine into synthetic peptides offers a powerful tool to enhance biological activity, stability, and conformational rigidity. However, this structural modification also introduces unique challenges in accurately assessing the purity of the final product. This guide provides an in-depth comparison of analytical techniques, supported by experimental insights, to ensure the rigorous quality control of these specialized synthetic peptides.
The Challenge of Purity in Peptides with Unnatural Amino Acids
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), is a stepwise process involving multiple coupling and deprotection steps.[1][2] Even with high efficiency at each step, the cumulative effect over a long peptide sequence can lead to a significant generation of impurities.[3][4] These impurities can include truncated sequences, deletion sequences, and incompletely deprotected peptides.[4]
The introduction of a bulky, hydrophobic, and halogenated amino acid like 2,4-dichlorophenylalanine can further complicate the synthesis and purification process. Potential challenges include:
-
Aggregation: The increased hydrophobicity can lead to peptide aggregation during synthesis and purification, resulting in lower yields and purification difficulties.[5]
-
Incomplete Coupling: The steric hindrance from the dichlorinated phenyl ring may lead to incomplete coupling reactions, generating deletion sequences.
-
Unique Impurity Profiles: The reactivity of the chloro-groups under certain synthetic conditions could potentially lead to side reactions and the formation of unique impurities.
Given these challenges, a multi-faceted analytical approach is crucial for the comprehensive assessment of purity.
Orthogonal Analytical Approaches for Robust Purity Determination
A single analytical method is often insufficient to fully characterize the purity of a complex synthetic peptide. Therefore, employing a combination of orthogonal techniques is highly recommended. The three pillars of peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Assessment
RP-HPLC is the gold standard for determining the purity of synthetic peptides.[6][7] It separates the target peptide from its impurities based on differences in their hydrophobicity.[8] For peptides containing the highly hydrophobic 2,4-dichlorophenylalanine, careful method development is critical.
-
Column Chemistry: C18 columns are the most common choice for peptide analysis due to their broad applicability.[6][7] However, for highly hydrophobic peptides, a C8 or a phenyl-based column might provide better resolution and peak shape by reducing excessive retention.[6] The choice depends on the overall sequence and hydrophobicity of the peptide.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides.[7] Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[1] However, TFA can suppress ionization in subsequent mass spectrometry analysis.[1] For LC-MS applications, formic acid is a preferred alternative.[1]
-
Detection: UV detection at 210-220 nm is standard for peptide bond absorbance, allowing for the quantification of all peptide species.[7][9]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as water or a low percentage of organic solvent, to a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Detection: Monitor the absorbance at 214 nm.
-
Data Analysis: Integrate the peak areas of the main peptide and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS): The Identity Confirmer
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by measuring its molecular weight with high accuracy.[7][10] For peptides containing 2,4-dichlorophenylalanine, MS also provides a unique isotopic signature that can aid in identification.
-
Ionization Technique: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods for peptides.[11] ESI is often coupled with HPLC (LC-MS) for online analysis of the separated components, while MALDI is a rapid, high-throughput technique.
-
Isotopic Pattern: The presence of two chlorine atoms in 2,4-dichlorophenylalanine results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[12] This leads to a distinctive M, M+2, and M+4 peak pattern, providing a high degree of confidence in the presence of the dichlorinated residue.[12]
Data Presentation: Expected Isotopic Pattern for a Peptide Containing One 2,4-Dichlorophenylalanine
| Ion | Relative Abundance |
| [M]⁺ | 100% |
| [M+2]⁺ | ~65% |
| [M+4]⁺ | ~10% |
Note: The exact ratios can vary slightly based on the overall elemental composition of the peptide.
Amino Acid Analysis (AAA): The Quantitative Verifier
Amino acid analysis is a powerful technique for determining the absolute quantity of a peptide and for confirming its amino acid composition.[3][7] This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.[7]
-
Hydrolysis: Acid hydrolysis (typically with 6N HCl) is the most common method for peptide bond cleavage. However, this can be destructive to some amino acids. For peptides containing unnatural amino acids, it is crucial to determine if 2,4-dichlorophenylalanine is stable under these conditions. If not, alternative hydrolysis methods may be required.
-
Detection: The separated amino acids are typically derivatized to make them detectable by UV or fluorescence. The choice of derivatization reagent and detection method will depend on the instrumentation available.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization:
-
Evaporate the HCl.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids using a standard derivatization reagent (e.g., phenylisothiocyanate).
-
-
Separation and Quantification:
-
Analyze the derivatized amino acids by RP-HPLC with UV detection.
-
Compare the retention times and peak areas to a standard mixture of amino acids for identification and quantification.
-
-
Data Analysis:
-
Calculate the molar ratios of the constituent amino acids.
-
Confirm that the ratio of 2,4-dichlorophenylalanine to the other amino acids is as expected from the peptide sequence.
-
Comparison of Analytical Techniques
| Technique | Primary Purpose | Advantages | Disadvantages | Relevance for 2,4-Dichlorophenylalanine Peptides |
| RP-HPLC | Purity Assessment & Quantification | High resolution, reproducible, quantitative.[6] | Can be challenging to resolve all impurities, TFA can interfere with MS.[1] | Essential for separating hydrophobic impurities; method may need optimization for high hydrophobicity. |
| Mass Spectrometry | Identity Confirmation | High sensitivity, provides exact molecular weight, isotopic pattern analysis.[10] | Not inherently quantitative without standards, can be suppressed by mobile phase additives.[1] | The unique isotopic signature of chlorine provides definitive evidence of incorporation.[12] |
| Amino Acid Analysis | Compositional Verification & Absolute Quantification | Provides absolute peptide content, confirms amino acid ratios.[3][7] | Destructive to the sample, can be time-consuming, potential for degradation of unnatural amino acids. | Confirms the correct incorporation and ratio of the unnatural amino acid. |
Conclusion: A Triad of Techniques for Unquestionable Purity
Assessing the purity of synthetic peptides containing 2,4-dichlorophenylalanine demands a rigorous and multi-faceted analytical strategy. While RP-HPLC remains the cornerstone for purity determination, its combination with mass spectrometry for identity confirmation and amino acid analysis for compositional verification provides a self-validating system. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can confidently ensure the quality and integrity of these valuable and complex biomolecules, paving the way for their successful application in research and drug development.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Mtoz Biolabs. Detection of Peptides Using HPLC. [Link]
-
ResearchGate. HPLC Analysis and Purification of Peptides. [Link]
-
LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]
-
PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ResearchGate. Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. [Link]
-
PMC. HPLC Analysis and Purification of Peptides. [Link]
-
PubMed. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
GenScript. Recommended Peptide Purity Guidelines. [Link]
-
PMC. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. [Link]
-
FDA. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]
-
Biochemistry. (2017, June 5). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
PMC. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Biocompare. (2012, October 25). Peptide Synthesis: What Level of Purity Do You Need? | Biocompare Editorial Article. [Link]
-
Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
US Pharmacopeia (USP). (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. almacgroup.com [almacgroup.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. ijsra.net [ijsra.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Fmoc-2,4-Dichloro-L-Phenylalan proper disposal procedures
Introduction: The Chemical Context
Fmoc-2,4-Dichloro-L-Phenylalanine is a specialized non-canonical amino acid used primarily in solid-phase peptide synthesis (SPPS) to introduce steric bulk and hydrophobic interactions into peptide backbones. Its structural integrity relies on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which masks the
Proper disposal of this compound is not merely a regulatory box-checking exercise; it is a critical safety operation. The presence of chlorine atoms on the aromatic ring classifies this compound as a halogenated organic . Misrouting this waste into non-halogenated streams can contaminate vast volumes of solvent waste, leading to rejection by incineration facilities and significant remediation costs. Furthermore, the Fmoc group is base-labile; inadvertent mixing with high-pH waste (e.g., waste piperidine) can trigger exothermic deprotection, evolving CO
Hazard Identification & Classification
Before handling waste, you must validate the hazard profile. While many Safety Data Sheets (SDS) for this specific derivative may list it as "Not a hazardous substance" under GHS due to lack of acute toxicity data, prudent laboratory practice dictates treating all halogenated aromatics as hazardous waste.
| Property | Data / Classification | Operational Implication |
| Chemical Structure | Chlorinated Aromatic Amino Acid | MUST go to Halogenated Waste streams. |
| Combustibility | Combustible Solid | Keep away from oxidizers and open flames. |
| Reactivity | Base-sensitive (Fmoc group) | Do NOT mix with strong bases (e.g., 20% Piperidine/DMF waste) in sealed containers to prevent gas evolution. |
| RCRA Status (US) | Non-listed (unless mixed with solvents) | Treat as "Hazardous Waste" due to halogen content and environmental persistence. |
| Ecological Impact | Potential aquatic toxicity | Zero tolerance for drain disposal. |
Waste Segregation Protocol
The primary failure mode in laboratory disposal is improper segregation. You must distinguish between the Pure Solid (expired or excess reagent) and Liquid Waste (reaction mixtures).
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid." Explicitly list "Fmoc-2,4-Dichloro-L-Phenylalanine."
-
Segregation: Do not mix with sharps, silica gel contaminated with other solvents, or oxidizing solids.
B. Liquid Waste (Reaction Mixtures)
-
Stream: Halogenated Solvent Waste .
-
Reasoning: Even if dissolved in a non-halogenated solvent like DMF (Dimethylformamide), the presence of the chlorinated solute renders the entire mixture "Halogenated" for incineration purposes.
-
Critical Incompatibility: Ensure the waste stream is neutral or acidic. If the solution contains deprotection reagents (piperidine/DBU), quench or neutralize before adding to the main halogenated drum to avoid slow CO
generation from Fmoc cleavage.
Step-by-Step Disposal Workflow
Phase 1: Preparation
-
Don PPE: Nitrile gloves (double gloving recommended for halogenated organics), safety glasses, and lab coat.
-
Verify Waste Stream: Check the pH of the liquid waste. If pH > 10, neutralize with dilute acid (e.g., 1M HCl) to pH 6-8.
-
Select Container: Use a dedicated satellite accumulation container (SAA) compatible with halogenated organics (typically HDPE or fluorinated plastic).
Phase 2: Transfer & Labeling
-
Solid Waste: Transfer using a chemically resistant spatula. Do not generate dust.[1][2][3] Wipe the spatula with a solvent-dampened Kimwipe and dispose of the wipe in the solid hazardous waste.
-
Liquid Waste: Pour slowly using a funnel to prevent splashing. Leave at least 10% headspace in the container for thermal expansion.
-
Tagging: Complete the hazardous waste tag immediately.
-
Constituents: "Fmoc-2,4-Dichloro-L-Phenylalanine" (if solid) or "DMF, Fmoc-2,4-Dichloro-L-Phe" (if liquid).
-
Hazard Checkbox: Toxic, Irritant.[3]
-
Phase 3: Storage & Pickup
-
Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.
-
Closure: Ensure the cap is tightly sealed. Do not leave funnels in the bottle.
-
Request Pickup: Contact your EHS department or waste management vendor (e.g., Veolia, Clean Harbors) once the container is 90% full.
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound never enters the wrong waste stream, preventing regulatory fines and safety incidents.
Caption: Decision matrix for segregating Fmoc-2,4-Dichloro-L-Phenylalanine waste. Note that even non-halogenated solvent mixtures must move to the Halogenated stream due to the solute.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for managing minor laboratory spills of solid Fmoc-2,4-Dichloro-L-Phenylalanine.
Chemical Compatibility & Data
| Parameter | Specification | Disposal Relevance |
| Molecular Formula | C | Contains Chlorine; Halogenated Waste .[4] |
| Molecular Weight | 456.32 g/mol | High MW organic; suitable for incineration. |
| Solubility | Soluble in DMF, DMSO, DCM | If dissolved in DCM, waste is F-listed (F002). |
| Incompatibility | Strong Oxidizers, Strong Bases | Risk of fire or gas evolution (CO |
| EPA Waste Code | Not Listed (P/U) | Classify as D001 (if ignitable/oxidizing mix) or general Hazardous Waste . |
References
-
Fisher Scientific. (2014).[2] Safety Data Sheet: Fmoc-L-Phenylalanine (Analog). Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Retrieved from
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Fmoc-Amino Acids General Guidelines. Retrieved from
-
University of Georgia Environmental Safety Division. (2025). EPA Hazardous Waste Codes and Halogenated Solvent Lists. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
